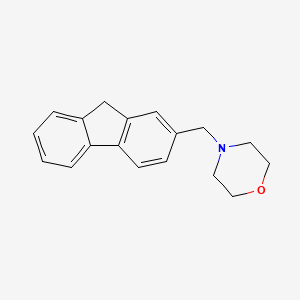![molecular formula C14H18F3NO2 B3850774 {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol](/img/structure/B3850774.png)
{1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol
Descripción general
Descripción
{1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective agonist of the μ-opioid receptor, which has been implicated in a wide range of physiological and pathological processes. In
Aplicaciones Científicas De Investigación
{1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the μ-opioid receptor, which plays a crucial role in pain management, addiction, and other physiological processes. {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol has been shown to be a potent and selective agonist of the μ-opioid receptor, making it a valuable tool for studying the receptor's function and regulation.
Mecanismo De Acción
The mechanism of action of {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol involves its binding to the μ-opioid receptor and activation of downstream signaling pathways. This activation leads to the inhibition of neurotransmitter release, which can result in pain relief and other physiological effects. The precise mechanism of action of {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol is still being studied, and further research is needed to fully understand its effects on the μ-opioid receptor.
Biochemical and Physiological Effects:
{1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol has been shown to have a wide range of biochemical and physiological effects, including pain relief, sedation, and respiratory depression. These effects are mediated by the μ-opioid receptor, which is expressed in various tissues throughout the body. {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol has also been shown to have effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a valuable tool for studying the receptor's function and regulation. However, there are also some limitations to using {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol in lab experiments. For example, its effects on other opioid receptors and its potential for addiction and abuse must be carefully considered.
Direcciones Futuras
There are several future directions for research on {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol. One area of interest is the development of new and more potent agonists of the μ-opioid receptor, which could have potential applications in pain management and other therapeutic areas. Another area of research is the study of the μ-opioid receptor's role in addiction and the development of new treatments for opioid addiction. Finally, there is also interest in exploring the potential anti-inflammatory properties of {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol and its potential applications in treating inflammatory diseases.
Propiedades
IUPAC Name |
[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2/c15-14(16,17)20-13-5-3-11(4-6-13)8-18-7-1-2-12(9-18)10-19/h3-6,12,19H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHUDOYDVMWEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[[4-(Trifluoromethoxy)phenyl]methyl]piperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol](/img/structure/B3850691.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B3850700.png)
![2-[benzyl(4-ethylcyclohexyl)amino]ethanol](/img/structure/B3850707.png)
![2-[4-(4-ethylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B3850747.png)
![1-ethyl-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B3850749.png)
![(2-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3850757.png)
![(1,1-dioxidotetrahydro-3-thienyl){[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B3850765.png)
![[1-(2,6-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850769.png)
![ethyl 4-{[2-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3850781.png)
![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]morpholine](/img/structure/B3850789.png)
![[1-(3-phenylbutyl)-2-pyrrolidinyl]methanol](/img/structure/B3850790.png)

![4-(2,4-dichlorobenzyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3850802.png)
![1-(2,5-dimethylphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850803.png)